molecular formula C25H26ClNO9 B1662130 Amrubicin hydrochloride CAS No. 110311-30-3

Amrubicin hydrochloride

Cat. No. B1662130
CAS RN: 110311-30-3
M. Wt: 519.9 g/mol
InChI Key: BHMLHEQFWVQAJS-IITOGVPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amrubicin hydrochloride is a third-generation synthetic anthracycline that is currently in development for the treatment of small cell lung cancer . It is marketed in Japan since 2002 by Sumitomo under the brand name Calsed . Amrubicin acts by inhibiting topoisomerase II .


Synthesis Analysis

The total chemical synthesis of amrubicin has been described in a publication by Ishizumi . The synthesis of amrubicin is complicated due to its large, multi-ring structure and numerous side groups, and requires multiple purification steps .


Molecular Structure Analysis

The molecular formula of Amrubicin hydrochloride is C25H26ClNO9 . Its average mass is 519.928 Da and its monoisotopic mass is 519.129639 Da .


Chemical Reactions Analysis

Amrubicin is a 9-aminoanthracycline derivative and promotes cell growth inhibition by stabilizing protein – DNA complexes followed by double-stranded DNA breaks, which are mediated by topoisomerase-II enzyme . Amrubicin shows decreased DNA intercalation when compared with doxorubicin .


Physical And Chemical Properties Analysis

Amrubicin hydrochloride is a small molecule with an average weight of 483.473 and a chemical formula of C25H25NO9 .

Scientific Research Applications

Application in Small Cell Lung Cancer Treatment

Amrubicin hydrochloride is extensively researched in the context of treating small cell lung cancer (SCLC). A study highlighted its application as a potent topoisomerase II inhibitor, making it a key agent in lung cancer treatment. Notably, it was used as second- or third-line therapy, demonstrating effectiveness with manageable toxicities in patients with SCLC. This suggests its potential as a valuable therapeutic option in lung cancer management (Nagata et al., 2013).

Efficacy in Prostate and Bladder Cancer

Amrubicin hydrochloride has also been employed in treating other cancers, such as prostate and bladder cancer. A case study described the successful use of amrubicin in treating small cell carcinoma of the prostate, highlighting its role beyond lung cancer treatment (Katou et al., 2008). Additionally, it was studied for intravesical treatment in superficial bladder cancer, indicating its potential application in various urological cancers (Tsushima et al., 2001).

Use in Malignant Lymphoma

The efficacy of amrubicin hydrochloride extends to the treatment of malignant lymphoma. Clinical trials have explored its use as part of combination therapy, replacing doxorubicin hydrochloride in standard regimens for non-Hodgkin's lymphoma. This substitution demonstrated significant efficacy, thereby positioning amrubicin as an effective agent in combination chemotherapy for lymphoma (Akutsu et al., 2001).

Role in Pharmacogenomics

Amrubicin hydrochloride's impact on pharmacogenomics is noteworthy. Studies have shown a correlation between NQO1 C609T polymorphism and clinical outcomes in lung cancer patients treated with amrubicin. This suggests that individual genetic variations can influence the efficacy and safety of amrubicin treatment, highlighting its role in personalized medicine (Nagata et al., 2012).

Mechanism of Action

As an anthracycline, amrubicin has antimitotic and cytotoxic activity through a variety of mechanisms of action. Amrubicin is found to form complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex .

Safety and Hazards

The toxicity of amrubicin is similar to that of doxorubicin, although amrubicin shows almost no cardiotoxicity . In relevant trials, amrubicin was administered intravenously at a dose of 35–40 mg/m2 on days 1–3 every three weeks .

Future Directions

Amrubicin therapy has shown promise for the treatment of SCLC, but challenges still remain. Finding the best regimen is the most important task .

properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amrubicin hydrochloride

CAS RN

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amrubicin hydrochloride
Reactant of Route 2
Amrubicin hydrochloride
Reactant of Route 3
Amrubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Amrubicin hydrochloride
Reactant of Route 5
Amrubicin hydrochloride
Reactant of Route 6
Amrubicin hydrochloride

Q & A

Q1: How does Amrubicin Hydrochloride exert its anticancer effects?

A: Amrubicin Hydrochloride, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]

Q2: What is the role of Amrubicinol in the anticancer activity of Amrubicin Hydrochloride?

A: Amrubicin Hydrochloride is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]

Q3: What is the molecular formula and weight of Amrubicin Hydrochloride?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of Amrubicin Hydrochloride. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.

Q4: Is there any available spectroscopic data for Amrubicin Hydrochloride?

A4: The provided abstracts do not include specific spectroscopic data for Amrubicin Hydrochloride. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.

Q5: How is Amrubicin Hydrochloride administered, and what are its pharmacokinetic properties?

A: Amrubicin Hydrochloride is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []

Q6: What are the primary routes of elimination for Amrubicin Hydrochloride and its metabolites?

A: Excretion of Amrubicin Hydrochloride and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]

Q7: Does Amrubicin Hydrochloride exhibit any significant accumulation upon multiple doses?

A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of Amrubicin Hydrochloride. [, ] This accumulation is similar to that observed in Japanese patients. []

Q8: What types of cancer has Amrubicin Hydrochloride been investigated for in clinical trials?

A: Amrubicin Hydrochloride has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]

Q9: What are the main adverse effects associated with Amrubicin Hydrochloride treatment?

A: The primary toxicity concern with Amrubicin Hydrochloride is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]

Q10: Are there any ongoing research efforts to improve the targeted delivery of Amrubicin Hydrochloride to tumor cells?

A10: While the provided research abstracts do not focus on specific drug delivery systems for Amrubicin Hydrochloride, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.

Q11: Are there any identified biomarkers that could predict response to Amrubicin Hydrochloride treatment or identify potential adverse events?

A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with Amrubicin Hydrochloride pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.